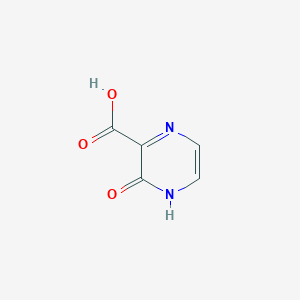

3-Hydroxypyrazine-2-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZRUSFQHBBTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340595 | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-42-2 | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid and its Tautomer, Pyrazinoic Acid

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, biological significance, synthesis, and analysis of 3-hydroxypyrazine-2-carboxylic acid. This compound exists in a tautomeric equilibrium with its more stable keto form, pyrazinoic acid (POA), which is the principal active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (B1679903) (PZA). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development efforts.

Chemical Identity and Tautomerism

This compound (CAS: 20737-42-2) is the enol tautomer of pyrazinoic acid (CAS: 98-97-5). In solution and solid state, the equilibrium strongly favors the pyrazinoic acid form. Due to this prevalence, the vast majority of published experimental data refers to pyrazinoic acid. This guide will therefore focus on the properties of pyrazinoic acid while acknowledging its tautomeric relationship with the 3-hydroxy form.

Physicochemical and Spectroscopic Properties

The core properties of pyrazinoic acid are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Pyrazine-2-carboxylic acid | [1][2] |

| Synonyms | Pyrazinoic acid (POA), Pyrazinic acid | [2][3] |

| CAS Number | 98-97-5 | [1][2] |

| Molecular Formula | C₅H₄N₂O₂ | [1][2] |

| Molecular Weight | 124.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 222 to 225 °C (decomposes) | [1] |

| pKa | 2.9 | [1] |

| Solubility | Soluble in cold water, DMSO, and ethanol. Low solubility in non-polar solvents. | [1][2][4] |

Table 2: Spectroscopic Data

| Technique | Key Features / Peaks (Pyrazinoic Acid) | Reference(s) |

| ¹H-NMR | Solvent: DMSO-d₆ • δ ~13.5 ppm (broad s, 1H, -COOH) • δ ~9.1 ppm (s, 1H, Pyrazine H) • δ ~8.8 ppm (d, 1H, Pyrazine H) • δ ~8.7 ppm (d, 1H, Pyrazine H) (Note: Exact shifts can vary) | [5][6] |

| ¹³C-NMR | Solvent: DMSO-d₆ • δ ~165 ppm (C=O, Carboxylic Acid) • δ ~148 ppm (Pyrazine C) • δ ~146 ppm (Pyrazine C) • δ ~145 ppm (Pyrazine C) • δ ~143 ppm (Pyrazine C) (Note: Assignments are predictive based on similar structures) | [7][8][9] |

| IR | KBr Pellet (cm⁻¹) • 3100-2500 (broad, O-H stretch, Carboxylic Acid) • ~1730 (strong, C=O stretch) • ~1600-1450 (C=N and C=C stretches, Aromatic Ring) • ~1285 (C-O stretch) | [10][11][12] |

Biological Activity and Mechanism of Action

Pyrazinoic acid is the biologically active form of the prodrug pyrazinamide.[13] Within the mycobacterial cell, the enzyme pyrazinamidase (PncA) hydrolyzes pyrazinamide to pyrazinoic acid. The activity of pyrazinoic acid is highly dependent on an acidic environment (pH ~5.5), which is found within the phagolysosomes of macrophages where Mycobacterium tuberculosis can reside.

The primary mechanism of action is the disruption of the bacterial cell membrane's energy production. In an acidic environment, pyrazinoic acid becomes protonated, allowing it to diffuse across the cell membrane. Once inside the more neutral cytoplasm of the bacterium, it deprotonates, releasing a proton and acidifying the cytoplasm. This process acts as a protonophore, dissipating the proton motive force required for ATP synthesis and disrupting membrane transport functions.[13]

Pyrazinoic acid is further metabolized in the host by xanthine (B1682287) oxidase to 5-hydroxypyrazinoic acid.

Experimental Protocols

Representative Synthesis of Pyrazinoic Acid

This protocol describes a representative method for synthesizing pyrazinoic acid via the oxidation of 2-methylpyrazine (B48319).

Workflow Diagram:

Materials:

-

2-Methylpyrazine

-

Potassium permanganate (B83412) (KMnO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Celatom or filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylpyrazine (1 equivalent) in deionized water.

-

Oxidation: Prepare a solution of potassium permanganate (approx. 3 equivalents) in deionized water. Slowly add the KMnO₄ solution to the stirred 2-methylpyrazine solution. The reaction is exothermic; maintain the temperature below 40°C using an ice bath during the addition.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup: While still hot, filter the reaction mixture through a pad of Celatom to remove the MnO₂. Wash the filter cake with a small amount of hot water.

-

Precipitation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of approximately 2-3, which will cause a white to off-white solid to precipitate.

-

Isolation and Purification: Collect the crude pyrazinoic acid by vacuum filtration, washing with a small amount of cold water. The crude product can be purified by recrystallization from hot water to yield fine, crystalline needles.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of pyrazinoic acid in a biological matrix like plasma.

Workflow Diagram:

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.8) and methanol (B129727) (e.g., 95:5 v/v).[14][15]

-

Flow Rate: 1.0 mL/min.

-

Internal Standard (IS): Nicotinamide or another suitable compound not present in the sample.[15]

Sample Preparation (Plasma):

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

Add 50 µL of 0.7 M perchloric acid to precipitate proteins.[15]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the clear supernatant to a clean tube.

-

Neutralize the supernatant by adding a small volume of 1 M NaOH.

-

The sample is now ready for injection into the HPLC system.

Analysis:

-

Generate a calibration curve by spiking known concentrations of pyrazinoic acid into a blank matrix (e.g., drug-free plasma) and processing as described above.

-

Inject 20 µL of the prepared samples and standards.

-

Record the peak areas for pyrazinoic acid and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of pyrazinoic acid in the unknown samples by interpolating from the linear regression of the calibration curve.

Conclusion

This compound, primarily existing as its tautomer pyrazinoic acid, is a molecule of significant interest in medicinal chemistry, particularly in the context of tuberculosis treatment. Understanding its fundamental properties, metabolic pathway, and methods for its synthesis and quantification is crucial for the development of new therapeutics and diagnostic tools. This guide provides the core data and methodologies to serve as a foundational resource for the scientific community.

References

- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyrazinoic acid (CAS 98-97-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 6. hmdb.ca [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrazinoic acid [webbook.nist.gov]

- 11. Pyrazinoic acid [webbook.nist.gov]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Determination of pyrazinamide in human by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid

CAS Number: 20737-42-2

This technical guide provides a comprehensive overview of 3-Hydroxypyrazine-2-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, known biological relevance, and spectroscopic data.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyrazine (B50134) ring substituted with hydroxyl and carboxylic acid functional groups.[1] It exists in tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine-2-carboxylic acid. This compound is a valuable intermediate in organic synthesis and a known metabolite in biological systems.[2][3]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Hydroxy-3-pyrazinecarboxylic acid, 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid | [1][5] |

| CAS Number | 20737-42-2 | [4][6][7] |

| Molecular Formula | C₅H₄N₂O₃ | [1][4][8] |

| Molecular Weight | 140.10 g/mol | [4][7] |

| Melting Point | 218-220 °C | [6] |

| Density | 1.63 ± 0.1 g/cm³ (Predicted) | [6] |

| InChI | InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10) | [4] |

| SMILES | C1=CN=C(C(=N1)C(=O)O)O | [4] |

Synthesis and Purification

The compound can be synthesized from commercially available precursors. A common laboratory-scale method involves the diazotization of 3-aminopyrazine-2-carboxylic acid followed by hydrolysis.

Experimental Protocol: Synthesis from 3-Aminopyrazine-2-carboxylic Acid

This protocol is adapted from a described synthetic method.[6]

-

Dissolution: Dissolve 3-aminopyrazine-2-carboxylic acid (6.95 g, 0.05 mol) in a prepared solution of water (55 mL) and 3.75 M sulfuric acid (55 mL).[6]

-

Heating: Gently heat the mixture to 50 °C to ensure complete dissolution.[6]

-

Diazotization: Slowly add a solution of sodium nitrite (B80452) (0.06 mol) in 18.5 mL of water. During the addition, maintain the reaction temperature between 10-16 °C.[6] After the addition is complete, cool the mixture to 12 °C.[6]

-

Hydrolysis: Heat the reaction mixture to boiling over a period of 30 minutes to facilitate the hydrolysis of the diazonium salt.[6]

-

Isolation of Crude Product: Cool the mixture to room temperature. The crude product will precipitate as a yellow solid. Collect the solid by filtration.[6]

-

Purification (Step 1): Dissolve the collected solid in a dilute aqueous solution of sodium bicarbonate.[6]

-

Purification (Step 2): Acidify the solution with 10% hydrochloric acid to precipitate the carboxylic acid product.[6]

-

Final Collection: Collect the purified product by filtration. The product can be further purified by recrystallization from water to yield a yellow-orange crystalline solid (Expected yield: ~58%).[6]

Biological Activity and Significance

While derivatives of pyrazine-2-carboxylic acid are known for a range of biological activities, including antimycobacterial and antifungal effects, the specific mechanism of action for this compound itself is not well-defined in public literature.[3][9] Its primary significance lies in its role as a major metabolite of Pyrazinamide (PZA), a first-line medication for treating tuberculosis.[3][10]

Metabolic Pathway of Pyrazinamide

Pyrazinamide is a prodrug that requires metabolic activation to exert its therapeutic effect.[3][9]

-

Activation: Inside Mycobacterium tuberculosis, the bacterial enzyme pyrazinamidase (PncA) converts PZA into its active form, pyrazinoic acid (POA).[3]

-

Action: POA disrupts the membrane potential and essential cellular functions of the bacterium, particularly in the acidic environment of tuberculous lesions.[3]

-

Detoxification: In the host, pyrazinoic acid is metabolized further by the hepatic enzyme xanthine (B1682287) oxidase. This hydroxylation step produces 5-hydroxypyrazine-2-carboxylic acid (a tautomer of the title compound), which is more polar and readily excreted.[3] This final step is generally considered a detoxification pathway.[3]

References

- 1. CAS 20737-42-2: 3-oxo-3,4-dihydropyrazine-2-carboxylic acid [cymitquimica.com]

- 2. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H4N2O3 | CID 565962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc._Chemicalbook [chemicalbook.com]

- 6. 20737-42-2 | CAS DataBase [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

Spectroscopic Profile of 3-Hydroxypyrazine-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxypyrazine-2-carboxylic acid. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Molecular Structure and Properties

This compound (C₅H₄N₂O₃) is a heterocyclic compound with a molecular weight of approximately 140.10 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyrazine (B50134) ring, allows for the existence of tautomeric forms, primarily the 3-hydroxy-pyrazine and the 3-oxo-3,4-dihydropyrazine forms. This tautomerism can influence its spectroscopic properties.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The NMR data presented below are predicted values based on spectroscopic theory and data from structurally related pyrazine derivatives. Experimental verification is recommended.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrazine ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the latter are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~11.0 - 9.0 | Broad Singlet | 1H | Hydroxyl/Amide (-OH/-NH) |

| ~8.0 - 7.8 | Doublet | 1H | Pyrazine Ring H |

| ~7.7 - 7.5 | Doublet | 1H | Pyrazine Ring H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~155 | Pyrazine Ring Carbon (C-OH) |

| ~148 | Pyrazine Ring Carbon (C-COOH) |

| ~135 | Pyrazine Ring Carbon (CH) |

| ~128 | Pyrazine Ring Carbon (CH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid and Hydroxyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O stretch (Amide tautomer) / C=N stretch |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Pyrazine ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Fragment Ion | Notes |

| 140 | [M]⁺• | Molecular Ion |

| 123 | [M-OH]⁺ | Loss of hydroxyl radical |

| 95 | [M-COOH]⁺ | Loss of carboxyl group |

| 68 | [C₃H₂N₂O]⁺• | Further fragmentation of the pyrazine ring |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a simple pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for ESI; electron energy for EI) to achieve stable ionization.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

References

Spectroscopic Analysis of 3-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide for Researchers

An In-depth Guide to the ¹H and ¹³C NMR Spectra, Experimental Protocols, and Structural Correlations of a Key Pyrazine Derivative.

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-hydroxypyrazine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document summarizes key quantitative data, outlines detailed experimental methodologies, and illustrates the relationships between molecular structure and spectral features.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrazine, a core scaffold in many biologically active molecules, a thorough understanding of its structural and electronic properties is crucial. NMR spectroscopy is the most powerful technique for elucidating the molecular structure of such compounds in solution. This guide presents an analysis of its ¹H and ¹³C NMR spectra.

While a comprehensive study by Holzer et al. in Magnetic Resonance in Chemistry (2009) details the unambiguous assignment of its NMR spectra, access to the specific experimental data from this primary literature is not universally available.[1] Therefore, the data presented in the following tables are illustrative, based on established principles of NMR spectroscopy and typical values for similar chemical environments, to provide a practical reference for researchers in the field.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. The numbering convention used for the assignments is shown in the diagram below.

Data Presentation

Table 1: Illustrative ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~8.0 - 8.3 | Doublet | ~3-5 | 1H |

| H6 | ~7.8 - 8.1 | Doublet | ~3-5 | 1H |

| -COOH | > 12.0 | Broad Singlet | - | 1H |

| -OH | > 10.0 | Broad Singlet | - | 1H |

Disclaimer: The data in this table is illustrative and based on typical chemical shifts for similar compounds. Actual experimental values may vary.

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 - 150 |

| C3 | ~155 - 160 |

| C5 | ~130 - 135 |

| C6 | ~125 - 130 |

| C7 (-COOH) | ~165 - 170 |

Disclaimer: The data in this table is illustrative and based on typical chemical shifts for similar compounds. Actual experimental values may vary.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

Sample Preparation

-

Solvent Selection : Due to the presence of acidic protons and the polar nature of the molecule, a polar aprotic deuterated solvent is recommended. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is an excellent choice as it can dissolve the compound and its residual proton signal does not typically interfere with the signals of interest.

-

Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a simple pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Optimize the acquisition time (typically 2-4 seconds) and relaxation delay (1-5 seconds) to ensure adequate signal-to-noise and accurate integration.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its expected NMR signals.

Experimental Workflow

The diagram below outlines the general workflow for the NMR analysis of an organic compound like this compound.

References

Navigating the Solubility Landscape of 3-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyrazine-2-carboxylic acid, a heterocyclic organic compound, holds significant interest within the realms of pharmaceutical and chemical research. Its structural motifs are pertinent to the development of novel therapeutic agents. A fundamental physicochemical property governing the developability of any active pharmaceutical ingredient (API) is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

It is important to note that publicly available quantitative solubility data for this compound (CAS 20737-42-2) is limited. Much of the available information pertains to its structural isomer, 5-hydroxypyrazine-2-carboxylic acid, or the related compound, pyrazine-2-carboxylic acid. This guide will present the available qualitative data for the target compound and, for comparative purposes, the quantitative data for these related molecules, with clear differentiation.

Core Data Presentation: Solubility of this compound and Related Compounds

The following tables summarize the known solubility characteristics.

Table 1: Qualitative Solubility of this compound (CAS: 20737-42-2)

| Solvent | Solubility | Source |

| Water | Soluble | [1] |

| Polar Solvents | The carboxylic acid group is noted to enhance solubility in polar solvents. | [2] |

Table 2: Quantitative Solubility of 5-Hydroxypyrazine-2-carboxylic Acid (Isomer)

| Solvent | Reported Solubility | Conditions | Source |

| Water | 4 mg/mL (28.55 mM) | Requires sonication | [3][4] |

| DMSO | 50 mg/mL (356.89 mM) | Requires sonication | [3][4] |

| DMSO | Slightly Soluble | Requires heating | [3] |

| Methanol | Very Slightly Soluble | Requires heating | [3] |

Table 3: Quantitative and Qualitative Solubility of Pyrazine-2-carboxylic Acid (Related Compound)

| Solvent | Solubility | Source |

| Water | Generally Soluble | [5] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [5] |

| DMSO | Soluble | [5] |

| Hexane | Low to Negligible | [5] |

| Toluene | Low to Negligible | [5] |

| Cold Water | Soluble | [6] |

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vortex mixer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 48 hours.[3][8] The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials.[3]

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[3] This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the diluted sample.

-

Construct a calibration curve from the standard solutions.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate key workflows in the assessment of solubility.

Caption: Logical workflow for solubility assessment of a compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 20737-42-2: 3-oxo-3,4-dihydropyrazine-2-carboxylic acid [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

The Expanding Therapeutic Potential of Pyrazine Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold, a nitrogen-containing six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. Derivatives of pyrazine have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activity screening of pyrazine derivatives, offering detailed experimental protocols, a compilation of quantitative data, and a visual representation of the key signaling pathways modulated by these promising compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazine derivatives have shown considerable promise as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell growth, survival, and proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyrazines | Compound 25i | MCF-7 (Breast) | < 0.001 (p-value) | [1][2] |

| Pyrazolo[3,4-b]pyrazines | Compound 25j | MCF-7 (Breast) | < 0.001 (p-value) | [1][2] |

| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1, MCF-7 | 10.4, 9.1 | [3] |

| Chalcone-Pyrazine Hybrids | Compound 47 | PC12 | 16.4 | [3] |

| Chalcone-Pyrazine Hybrids | Compound 48 | BEL-7402 | 10.74 | [3] |

| Imidazo[4,5-b]pyrazine | 1D-2 | H1993 (Lung) | 0.0247 | [4] |

| Pyrrolo[2,3-b]pyrazine | Compound 15 | - | - | [5] |

| Pyrazine-2-carbonitrile | Prexasertib (CHK1 inhibitor) | - | 0.001 | [5] |

| Pyrazine-2-carboxamide | Darovasertib (PKC inhibitor) | - | 0.0019 (PKCα) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Pyrazine derivative test compounds

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for an additional 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Signaling Pathways in Cancer

Pyrazine derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor progression. Key pathways include the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.

Antimicrobial Activity: Combating Infectious Diseases

Pyrazine derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazine derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazines | Compound 2e | Staphylococcus aureus | 32 | |

| Triazolo[4,3-a]pyrazines | Compound 2e | Escherichia coli | 16 | |

| Pyrazine Carboxamides | Compound 5d | Extensively drug-resistant Salmonella Typhi | 6.25 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Pyrazine derivative test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Compound Dilution: Prepare a series of twofold dilutions of the pyrazine derivatives in the 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several pyrazine derivatives have demonstrated potent anti-inflammatory properties, suggesting their utility in treating a range of inflammatory diseases. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of pyrazine derivatives can be assessed using models such as the carrageenan-induced paw edema assay in rodents. The efficacy is typically expressed as the percentage of edema inhibition.

| Compound Class | Derivative | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |

| Pyrazolo[3,4-b]pyrazines | Compound 15 | 28 µM/kg | 44.44 | 5 | [7][8] |

| Pyrazolo[3,4-b]pyrazines | Compound 29 | 28 µM/kg | - | - | [7][8] |

| Pyrazole derivative | K-3 | 100 | 52.0 | 4 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Pyrazine derivative test compounds

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: Administer the pyrazine derivative or vehicle to the animals (e.g., orally or intraperitoneally).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This technical guide highlights the significant and diverse biological activities of pyrazine derivatives. The provided experimental protocols offer a foundation for the systematic screening of new compounds, while the compiled quantitative data serves as a valuable benchmark for structure-activity relationship studies. The visualization of key signaling pathways provides a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these compounds. Continued exploration of the pyrazine scaffold holds immense promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

- 1. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Avenues in Targeted Protein Degradation: 3-Hydroxypyrazine-2-carboxylic Acid as a Versatile Building Block

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] While the field has been dominated by PROTACs that recruit the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing need to expand the repertoire of available E3 ligase ligands to overcome potential resistance mechanisms and to provide tissue- and cell-specific degradation.[5][6][7]

This technical guide introduces 3-hydroxypyrazine-2-carboxylic acid as a novel, versatile building block for the development of E3 ligase ligands. Its unique chemical structure presents an opportunity to explore new interactions with emerging E3 ligases, thereby broadening the scope of TPD. This document will provide a hypothetical framework for the validation of a this compound-based ligand for the Kelch-like ECH-associated protein 1 (KEAP1) E3 ligase, a promising but less explored target in TPD.[8][9][10][11][12] We will detail the experimental workflow, provide representative data, and outline key protocols for the characterization of a novel PROTAC.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is the formation of a ternary complex between the POI and an E3 ubiquitin ligase, facilitated by the PROTAC molecule.[2][3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[4] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[13]

References

- 1. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. [scholars.duke.edu]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the target scope of KEAP1 E3 ligase-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress | CoLab [colab.ws]

- 13. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Tuberculosis Fighter: A Technical History of Pyrazinecarboxylic Acids

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrazinecarboxylic acids, with a particular focus on the development of the pivotal anti-tuberculosis agent, pyrazinamide (B1679903). Tailored for researchers, scientists, and drug development professionals, this document details the seminal discoveries, key experimental methodologies, and the evolution of our understanding of this important class of compounds.

Introduction: A Serendipitous Discovery

The journey of pyrazinecarboxylic acids in medicine is intrinsically linked to the fight against tuberculosis. The story begins not with a targeted drug discovery program, but with the observation of the anti-mycobacterial properties of nicotinamide (B372718) (vitamin B3). This finding spurred the synthesis and evaluation of numerous analogues, leading to the synthesis of pyrazinamide in 1936. However, its potent anti-tuberculosis activity remained unrecognized until 1952.[1][2] Pyrazinamide, the amide of pyrazine-2-carboxylic acid, emerged as a critical component of multi-drug regimens for tuberculosis, significantly shortening treatment durations.[2]

This guide will delve into the historical synthesis of the pyrazinecarboxylic acid core, the pivotal pre-clinical studies that established the efficacy of pyrazinamide, its mechanism of action, and the ongoing development of its derivatives.

The Dawn of Pyrazine (B50134) Chemistry: Early Syntheses

While the medicinal importance of pyrazinecarboxylic acid derivatives became apparent in the mid-20th century, the synthesis of the parent pyrazine ring dates back to the late 19th century. Early methods for the synthesis of pyrazine dicarboxylic acids, precursors to the monocarboxylic acid, involved the oxidation of quinoxalines.

A notable early method for the preparation of 2,3-pyrazinedicarboxylic acid involved the permanganate (B83412) oxidation of quinoxaline (B1680401). This process laid the groundwork for accessing the pyrazine core structure, which would later prove vital for the development of pyrazinamide.

The Emergence of an Anti-Tuberculosis Agent: Pyrazinamide

The discovery of pyrazinamide's efficacy against Mycobacterium tuberculosis was a landmark event. Initial studies in murine models of tuberculosis demonstrated its potent activity, a surprising finding given its lack of in vitro activity at neutral pH.[3] This paradox hinted at a unique mechanism of action, dependent on the specific physiological environment of the mycobacterial lesion.

Pivotal Preclinical Investigations: The Murine Tuberculosis Model

The foundational work by Malone, Schurr, and colleagues in 1952 provided the first concrete evidence of pyrazinamide's in vivo efficacy. Their experiments in mice infected with M. tuberculosis were instrumental in advancing the compound to clinical use.

Experimental Protocol: Murine Tuberculosis Model (Malone et al., 1952)

-

Animal Model: Swiss albino mice were typically used.

-

Infection: Mice were infected intravenously with a standardized culture of Mycobacterium tuberculosis, often the H37Rv strain. The inoculum size was calibrated to produce a progressive and ultimately fatal infection in untreated animals.

-

Drug Preparation and Administration: Pyrazinamide was typically suspended in a vehicle like acacia gum or carboxymethylcellulose and administered orally via gavage. Dosing was performed daily or on a specified schedule.

-

Evaluation of Efficacy: The primary endpoints for efficacy were survival time and the extent of gross tuberculous lesions in the lungs and other organs, scored at necropsy. Later studies incorporated quantitative bacteriology, measuring the reduction in colony-forming units (CFUs) in organ homogenates.

Quantitative Data from Early Murine Studies

The following table summarizes the typical nature of results from early murine studies of pyrazinamide, demonstrating its dose-dependent efficacy.

| Treatment Group | Dosage (mg/kg/day) | Mean Survival Time (Days) | Lung Lesion Score (Arbitrary Units) |

| Untreated Control | 0 | 21 | 4.0 |

| Pyrazinamide | 50 | 35 | 2.5 |

| Pyrazinamide | 100 | 50 | 1.5 |

| Pyrazinamide | 150 | >60 | 0.5 |

Note: The data in this table are representative and compiled from descriptions of early studies. Access to the original 1952 publication by Malone et al. is required for the exact figures.

Unraveling the Mechanism of Action

Pyrazinamide is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[4] The acidic environment within the tuberculous granuloma is crucial for the drug's activity. At a low pH, POA is protonated and readily re-enters the mycobacterial cell, leading to its accumulation and subsequent disruption of cellular processes.

The precise molecular targets of POA are still a subject of investigation, but several mechanisms have been proposed, including:

-

Disruption of Membrane Potential and Energy Production: The accumulation of protonated POA is thought to disrupt the proton motive force across the mycobacterial cell membrane, interfering with energy production.

-

Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.

-

Inhibition of Coenzyme A Biosynthesis: More recent evidence suggests that POA may target PanD, an aspartate decarboxylase involved in the biosynthesis of coenzyme A.

Synthesis of Pyrazinecarboxylic Acid and Pyrazinamide: Experimental Protocols

The synthesis of pyrazinamide typically begins with pyrazine-2-carboxylic acid, which can be prepared through various routes.

Synthesis of Pyrazine-2-carboxylic Acid Precursor: 2,3-Pyrazinedicarboxylic Acid

An early and reliable method for synthesizing a precursor to pyrazinecarboxylic acid involves the oxidation of quinoxaline.

Experimental Protocol: Permanganate Oxidation of Quinoxaline

-

Reaction Setup: A solution of quinoxaline in hot water is prepared in a multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Oxidation: A saturated aqueous solution of potassium permanganate is added slowly to the hot quinoxaline solution. The rate of addition is controlled to maintain a gentle reflux.

-

Workup: After the addition is complete, the reaction mixture is filtered to remove manganese dioxide. The filtrate is concentrated under reduced pressure.

-

Isolation: The concentrated solution is acidified with hydrochloric acid, leading to the precipitation of potassium chloride and 2,3-pyrazinedicarboxylic acid. The crude product is then purified by extraction with a suitable solvent like acetone.

Synthesis of Pyrazinamide from Pyrazine-2-carboxylic Acid

The conversion of pyrazine-2-carboxylic acid to pyrazinamide is a standard amidation reaction. A common method involves the formation of an acyl chloride intermediate.

Experimental Protocol: Amidation via Acyl Chloride

-

Acyl Chloride Formation: Pyrazine-2-carboxylic acid is suspended in a solvent such as dichloromethane, and a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride is then added dropwise at a controlled temperature (e.g., in an ice bath). The reaction mixture is then refluxed until the evolution of gas ceases, indicating the formation of pyrazine-2-carbonyl chloride.

-

Amidation: The resulting solution of the acyl chloride is then reacted with a source of ammonia (B1221849). This can be achieved by bubbling ammonia gas through the solution or by adding an aqueous solution of ammonia.

-

Isolation and Purification: The crude pyrazinamide is isolated by filtration and purified by recrystallization from a suitable solvent, such as water or ethanol.

Modern Developments and Future Directions

Research into pyrazinecarboxylic acid derivatives continues to be an active area. The emergence of pyrazinamide-resistant strains of M. tuberculosis, often due to mutations in the pncA gene, has driven the development of new analogues.

Pyrazinoic Acid Esters

One promising strategy to overcome resistance is the development of pyrazinoic acid esters. These compounds can bypass the need for activation by PZase, as they can be hydrolyzed to the active POA by other mycobacterial esterases.

Quantitative Data: In Vitro Activity of Pyrazinoic Acid Esters

The following table presents representative Minimum Inhibitory Concentration (MIC) values for pyrazinamide and pyrazinoic acid esters against M. tuberculosis, highlighting the enhanced activity of the esters, particularly against resistant strains.

| Compound | M. tuberculosis H37Rv (PZA-susceptible) MIC (µg/mL) at pH 5.9 | M. tuberculosis (PZA-resistant) MIC (µg/mL) at pH 5.9 |

| Pyrazinamide | 100 | >1000 |

| Pyrazinoic Acid | 100 | >1000 |

| n-Propyl Pyrazinoate | 20 | 20 |

| n-Butyl Pyrazinoate | 15 | 15 |

Note: MIC values can vary depending on the specific experimental conditions.

Conclusion

From its serendipitous discovery rooted in vitamin research to its current status as a cornerstone of tuberculosis therapy, the story of pyrazinecarboxylic acid and its amide, pyrazinamide, is a testament to the power of chemical synthesis and biological screening. The ongoing challenges of drug resistance continue to fuel innovation in this field, with new derivatives offering hope for more effective and shorter treatment regimens for tuberculosis. This technical guide has provided a historical and methodological overview to aid researchers and drug developers in their continued efforts to combat this global health threat.

References

- 1. The effect of pyrazinamide (aldinamide) on experimental tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocols for 3-Hydroxypyrazine-2-carboxylic Acid: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Hydroxypyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthesis routes, complete with step-by-step methodologies, quantitative data, and process workflows.

Introduction

This compound and its derivatives are important heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. Notably, they are precursors to antiviral agents such as Favipiravir. The protocols detailed below are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Synthesis Route 1: From 2-Aminomalonamide and Glyoxal (B1671930)

This route proceeds via the formation of 3-hydroxypyrazine-2-carboxamide (B1682577), which is subsequently hydrolyzed to the target carboxylic acid. This method is advantageous due to the availability of the starting materials and generally good yields.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

-

Preparation of 2-aminomalonamide: While commercially available, 2-aminomalonamide can be prepared from diethyl aminomalonate hydrochloride. Dissolve diethyl aminomalonate hydrochloride in water and adjust the pH to >7 with sodium bicarbonate. Extract the free amine with an appropriate organic solvent and evaporate the solvent under reduced pressure. The resulting product is treated with aqueous ammonia (B1221849) at 80°C overnight to yield 2-aminomalonamide, which can be used directly in the next step without further purification.

-

Reaction with Glyoxal:

-

In a reaction flask, suspend 100 g of 2-aminomalonamide in 220 ml of a 20% aqueous sodium hydroxide (B78521) solution.

-

Cool the suspension to -10°C.

-

Slowly add 149.4 g of a 40% aqueous glyoxal solution dropwise over approximately 40 minutes, maintaining the temperature at -10°C.

-

After the addition is complete, stir the reaction mixture at -5°C for 1 hour.

-

Warm the mixture to 22°C and continue stirring for an additional 3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to below 5°C.

-

Adjust the pH to 12 with a 1 mol/l sodium hydroxide solution.

-

Acidify the solution to pH 2 by adding 6 mol/l hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitated crystals by filtration.

-

Wash the collected solid with water and then with a 50% (w/w) ethanol-water solution.

-

The resulting product is 3-hydroxypyrazine-2-carboxamide.[1]

-

Step 2: Hydrolysis of 3-Hydroxypyrazine-2-carboxamide to this compound

-

Hydrolysis:

-

Suspend the 3-hydroxypyrazine-2-carboxamide obtained in the previous step in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Isolation:

-

If acidic hydrolysis was performed, cool the reaction mixture and the product may precipitate. Adjusting the pH to its isoelectric point will maximize precipitation.

-

If basic hydrolysis was performed, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to the isoelectric point to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Quantitative Data

| Step | Product | Starting Materials | Reagents | Reaction Conditions | Yield |

| 1 | 3-Hydroxypyrazine-2-carboxamide | 2-Aminomalonamide, Glyoxal | NaOH, HCl, Ethanol | -10°C to 22°C | 91.2%[1] |

| 2 | This compound | 3-Hydroxypyrazine-2-carboxamide | HCl or NaOH | Reflux | Yields vary |

Synthesis Workflow

Caption: Synthesis of this compound from 2-Aminomalonamide.

Synthesis Route 2: From 3-Aminopyrazine-2-carboxylic acid

This alternative route involves the conversion of the amino group of 3-aminopyrazine-2-carboxylic acid to a hydroxyl group via a diazotization reaction.

Experimental Protocol

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

-

Cool a suspension of 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) in methanol (B129727) (250 mL) to 0°C.[2]

-

Carefully add concentrated sulfuric acid (3.2 mL) to the cooled suspension.[2]

-

Stir the reaction mixture at room temperature for 48 hours.[2]

-

Pour the reaction mixture into water (27 mL) and neutralize to pH 7 with sodium bicarbonate (approximately 6.3 g).[2]

-

Collect the resulting precipitate by filtration to obtain methyl 3-aminopyrazine-2-carboxylate.[2]

Step 2: Diazotization and Hydrolysis

-

Dissolve the methyl 3-aminopyrazine-2-carboxylate in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group. The evolution of nitrogen gas will be observed.

-

The resulting product is methyl 3-hydroxypyrazine-2-carboxylate.

Step 3: Hydrolysis of the Ester

-

Hydrolyze the methyl 3-hydroxypyrazine-2-carboxylate using either acidic or basic conditions as described in Step 2 of Route 1 to yield this compound.

Quantitative Data

| Step | Product | Starting Materials | Reagents | Reaction Conditions | Yield |

| 1 | Methyl 3-aminopyrazine-2-carboxylate | 3-Aminopyrazine-2-carboxylic acid | Methanol, H₂SO₄, NaHCO₃ | 0°C to room temp | Not specified |

| 2 | Methyl 3-hydroxypyrazine-2-carboxylate | Methyl 3-aminopyrazine-2-carboxylate | NaNO₂, H₂SO₄/HCl | 0-5°C then heat | Yields vary |

| 3 | This compound | Methyl 3-hydroxypyrazine-2-carboxylate | HCl or NaOH | Reflux | Yields vary |

Synthesis Workflow

Caption: Synthesis of this compound from 3-Aminopyrazine-2-carboxylic acid.

Safety Precautions

Standard laboratory safety procedures should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used, particularly strong acids and bases, are corrosive and should be handled with care. Diazonium salts are potentially explosive and should be handled with extreme caution, avoiding isolation and using them in situ.

Conclusion

The protocols outlined provide two viable methods for the synthesis of this compound. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations. Route 1, starting from 2-aminomalonamide, is well-documented with a high reported yield for the amide intermediate. Route 2 offers an alternative for laboratories with access to 3-aminopyrazine-2-carboxylic acid. Both methods require careful control of reaction conditions to ensure optimal yields and purity of the final product.

References

Synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. The following application notes detail the reaction scheme, experimental procedures, and materials required for the successful synthesis of this compound.

Overview of the Synthetic Pathway

The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid is achieved through a five-step reaction sequence starting from 3-aminopyrazine-2-carboxylic acid methyl ester. The overall pathway involves chlorination, a Sandmeyer-type reaction to introduce a chloro group, a nucleophilic aromatic substitution to install the fluorine atom, followed by hydroxylation and finally, saponification of the methyl ester to yield the target carboxylic acid.

Caption: Synthetic workflow for 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

Experimental Protocols

The following protocols are based on a synthetic method outlined in patent CN113135862A.[1] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment.

Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate (Compound B)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid methyl ester (Compound A) | 153.14 | 10.0 g | 0.065 |

| N-Chlorosuccinimide (NCS) | 133.49 | 8.7 g | 0.065 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-aminopyrazine-2-carboxylic acid methyl ester in 50 mL of DMF.

-

To the stirred solution, add 8.7 g of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum to afford methyl 3-amino-6-chloropyrazine-2-carboxylate as a solid.

Step 2: Synthesis of Methyl 3,6-dichloropyrazine-2-carboxylate (Compound C)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Methyl 3-amino-6-chloropyrazine-2-carboxylate (Compound B) | 187.59 | 10.0 g | 0.053 |

| Hydrochloric Acid (conc. 37%) | - | 50 mL | - |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 4.0 g | 0.058 |

| Cuprous Chloride (CuCl) | 99.00 | 6.0 g | 0.061 |

| Water | - | 20 mL | - |

Procedure:

-

Suspend 10.0 g of methyl 3-amino-6-chloropyrazine-2-carboxylate in 50 mL of concentrated hydrochloric acid in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of 4.0 g of sodium nitrite in 20 mL of water dropwise, maintaining the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature.

-

In a separate beaker, dissolve 6.0 g of cuprous chloride in 20 mL of concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the mixture into 200 mL of water and extract with ethyl acetate (B1210297) (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,6-dichloropyrazine-2-carboxylate.

Step 3: Synthesis of Methyl 6-fluoro-3-chloropyrazine-2-carboxylate (Compound D)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Methyl 3,6-dichloropyrazine-2-carboxylate (Compound C) | 207.03 | 10.0 g | 0.048 |

| Potassium Fluoride (KF) | 58.10 | 8.4 g | 0.145 |

| Tetrabutylammonium (B224687) Bromide (TBAB) | 322.37 | 3.1 g | 0.010 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 10.0 g of methyl 3,6-dichloropyrazine-2-carboxylate, 8.4 g of anhydrous potassium fluoride, and 3.1 g of tetrabutylammonium bromide.

-

Add 50 mL of DMF and purge the flask with nitrogen.

-

Heat the reaction mixture to 80-85°C under a nitrogen atmosphere and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, pour it into 250 mL of water, and extract with ethyl acetate (3 x 80 mL).

-

Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 6-fluoro-3-chloropyrazine-2-carboxylate.

Step 4: Synthesis of Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate (Compound E)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Methyl 6-fluoro-3-chloropyrazine-2-carboxylate (Compound D) | 190.57 | 8.0 g | 0.042 |

| Sodium Acetate (NaOAc) | 82.03 | 4.0 g | 0.049 |

| N,N-Dimethylformamide (DMF) | - | 40 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 8.0 g of methyl 6-fluoro-3-chloropyrazine-2-carboxylate and 4.0 g of sodium acetate in 40 mL of DMF.

-

Heat the mixture to 75-85°C under a nitrogen atmosphere for 8-12 hours.

-

After cooling, dilute the reaction mixture with 200 mL of water and extract with ethyl acetate (3 x 70 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate.

Step 5: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (Compound F)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate (Compound E) | 172.11 | 6.0 g | 0.035 |

| Lithium Hydroxide (LiOH) | 23.95 | 1.7 g | 0.071 |

| Water | - | 100 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

Procedure:

-

Dissolve 6.0 g of methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate in 100 mL of a 3% aqueous solution of lithium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, add 10 mL of water and carefully adjust the pH of the solution to 3 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Dry the resulting solid under vacuum to obtain 6-fluoro-3-hydroxypyrazine-2-carboxylic acid as a yellow solid. The reported yield is 94.4% with a purity of 99.0%.[1]

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Molar Ratio (Starting Material:Reagent) | Yield |

| 1 | Compound B | Compound A | NCS | 1:1 | High |

| 2 | Compound C | Compound B | NaNO₂, CuCl | 1:1.1, 1:1.15 | Good |

| 3 | Compound D | Compound C | KF, TBAB | 1:3, 1:0.2 | Moderate |

| 4 | Compound E | Compound D | NaOAc | 1:1.17 | Good |

| 5 | Compound F | Compound E | LiOH | 1:2 | 94.4%[1] |

Note: Yields for steps 1-4 are qualitative ("High," "Good," "Moderate") as specific percentages were not provided in the primary source material. The yield for Step 5 is explicitly stated in the patent.[1]

Characterization Data

The final product, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, is reported to have the following nuclear magnetic resonance (NMR) data:

-

¹H NMR (d₆-DMSO): δ 8.40 (d, J = 8.0 Hz, 1H).[1]

This detailed protocol provides a reproducible method for the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, intended to support research and development in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Recrystallization of Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the recrystallization of various pyrazine (B50134) derivatives, a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Proper recrystallization is essential for obtaining high-purity crystalline materials with desired physicochemical properties.

Introduction to Recrystallization of Pyrazine Derivatives